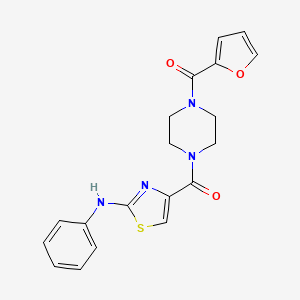

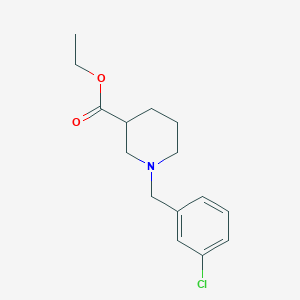

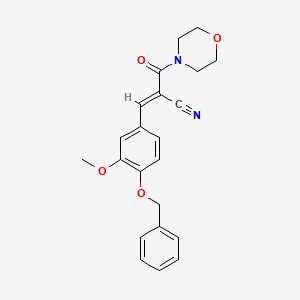

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a derivative that falls within the category of furan-based methanone compounds. These compounds have been the subject of research due to their potential therapeutic applications. The furan moiety, a heterocyclic ring, is often incorporated into drug design because of its diverse biological activities.

Synthesis Analysis

The synthesis of related furan-based methanone derivatives involves multiple steps, starting with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of a base such as K2CO3 and refluxed in acetonitrile to yield the final derivatives. The synthesis process is designed to introduce various substituents to the furan-based core, which can significantly alter the biological activity of the compounds .

Molecular Structure Analysis

The molecular structure of these derivatives is confirmed using several analytical techniques, including Electron Ionization Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance (1H-NMR). These methods provide detailed information about the molecular framework and the nature of the substituents attached to the furan ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-based methanone derivatives are crucial for the formation of the final bioactive compounds. The reactivity of the furan ring and the piperazine moiety allows for the introduction of various functional groups, which can enhance the interaction of these compounds with biological targets such as enzymes and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the furan ring and the piperazine unit contributes to the overall polarity, solubility, and stability of the compound. These properties are important for the compound's bioavailability and its potential as a therapeutic agent. The derivatives synthesized in the study showed good enzyme inhibitory activity, with one compound exhibiting significant inhibition of acetyl- and butyrylcholinesterase. Additionally, the compounds were active against various bacterial strains, indicating their potential as antimicrobial agents. The cytotoxicity of the molecules was also assessed to determine their safety profile .

Case Studies and Applications

While the provided data does not include specific case studies, the research indicates that the synthesized furan-based methanone derivatives have potential applications as therapeutic agents due to their enzyme inhibitory and antimicrobial activities. One compound, in particular, showed excellent inhibitory effects against key enzymes, suggesting its potential for further development as a drug candidate. These findings underscore the importance of furan-based compounds in drug discovery and the need for further investigation into their therapeutic potential .

In another study, a series of furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, with a few showing superior or comparable activity to genistein, a known inhibitor. This highlights the potential of furan-based methanone derivatives in the development of new kinase inhibitors, which are important in the treatment of various diseases, including cancer .

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of related furan-based compounds is in the inhibition of corrosion on mild steel in acidic mediums. Studies have indicated that certain furan-containing compounds exhibit appreciable corrosion inhibition properties, showing significant efficiency in preventing mild steel corrosion in a 1N HCl environment. This efficiency is attributed to the formation of a protective thin layer film on the surface of the mild steel, attributed to the adsorption of these compounds. These findings suggest potential applications in industrial processes where corrosion resistance is critical (Singaravelu et al., 2022).

Synthesis of Heterocyclic Compounds

Furan-2-yl(phenyl)methanol derivatives have been utilized in the smooth synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through aza-Piancatelli rearrangement followed by a Michael reaction. This process is notable for its good yields, high selectivity, low catalyst loading, and faster reaction times, highlighting the compound's utility in creating structurally diverse and potentially biologically active heterocycles (Reddy et al., 2012).

Antimicrobial Activities

Derivatives of furan-2-carbohydrazide, which share a structural similarity to the query compound, have shown antimicrobial activities. The synthesis of azole derivatives from furan-2-carbohydrazide and their subsequent evaluation revealed some compounds displaying activity against tested microorganisms. This indicates the potential for designing novel antimicrobial agents based on furan derivatives (Başoğlu et al., 2013).

Antibacterial and Antipsychotic Potential

The exploration of benzothiazol-2-yl(piperazin-1-yl)methanone scaffolds has led to the identification of new anti-mycobacterial chemotypes. Some derivatives have demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity. This research opens avenues for developing novel therapeutic agents against tuberculosis and possibly other bacterial infections (Pancholia et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c24-17(15-13-27-19(21-15)20-14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQNUDBAGPHBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)

![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)